20(S)-Ginsenoside C-K, also known as ginsenoside compound K, is a significant metabolite derived from protopanaxadiol-type ginsenosides, primarily found in Panax ginseng. This compound belongs to the family of tetracyclic dammarane-type triterpenoid saponins, characterized by its unique chemical structure and biological activities. Ginsenoside C-K has garnered attention for its various pharmacological effects, including anti-inflammatory, anti-tumor, neuroprotective, and cardiovascular protective properties .
Ginsenoside C-K is primarily obtained through the metabolic conversion of ginsenosides such as Rb1 and Rb2 by intestinal bacteria. These transformations occur in the human gut and are facilitated by specific enzymes like β-glucosidase. Additionally, ginsenoside C-K can be synthesized through various methods involving microbial fermentation and enzymatic processes .
The synthesis of 20(S)-Ginsenoside C-K can be achieved through several methods:
The enzymatic transformation typically involves incubating ginsenosides with β-glucosidase extracted from microbial sources. The reaction conditions such as temperature, pH, and substrate concentration are critical for optimizing yield. For instance, studies have shown that heating ginsenosides at specific temperatures can enhance the conversion rates .
The molecular formula of 20(S)-Ginsenoside C-K is , with a molecular weight of approximately 622.88 g/mol. The compound features a tetracyclic dammarane skeleton with multiple hydroxyl groups and glycosyl moieties that contribute to its biological activity.
Ginsenoside C-K can undergo various chemical reactions including:
The hydrolysis of ginsenosides typically requires specific enzymes under controlled pH conditions. Dehydration reactions often occur during high-temperature processing or under acidic conditions, which can lead to the formation of other rare ginsenosides from C-K .
The pharmacological actions of 20(S)-Ginsenoside C-K are mediated through several mechanisms:
Research demonstrates that Ginsenoside C-K exhibits significant inhibitory effects on cancer cell proliferation and migration, making it a candidate for therapeutic applications against various malignancies .
20(S)-Ginsenoside C-K is utilized in various scientific fields due to its diverse pharmacological properties:
The intestinal microbiota serves as a critical biocatalytic system for the deglycosylation of major ginsenosides into 20(S)-ginsenoside compound K (CK). Human gut bacteria, including Bacteroides, Bifidobacterium, and Eubacterium species, express specialized glycosidases that sequentially hydrolyze sugar moieties attached to the C-3 and C-20 positions of protopanaxadiol (PPD)-type ginsenosides. This enzymatic cascade transforms Rb1, Rb2, and Rc into CK through defined metabolic intermediates. For example, ginsenoside Rb1 undergoes stepwise deglycosylation via gypenoside XVII, Rd, and F2 before conversion to CK [4] [10]. Lactobacillus and Bifidobacterium strains isolated from fermented foods demonstrate efficient CK production from Rb1, achieving conversion rates of 36.8% under optimized conditions, thereby confirming the microbiota’s role in enhancing ginsenoside bioavailability [4] [7].
Table 1: Microbial Contributors to Intestinal Deglycosylation of PPD-type Ginsenosides
| Microbial Species | Ginsenoside Substrate | Key Deglycosylation Products | Functional Significance |
|---|---|---|---|
| Bacteroides spp. | Rb1, Rc | Rd, F2 | Cleaves outer glucose at C-3 position |
| Eubacterium spp. | Rb1, Rd | F2, CK | Hydrolyzes inner glucose at C-20 position |
| Bifidobacterium longum | Rb1 | Rd, F2 | Expresses sequential β-glucosidases |
| Lactobacillus plantarum | Rc | C-Mc1, CK | Cleaves arabinose moieties linked to C-20 |
β-Glucosidases catalyze the rate-limiting hydrolytic steps in CK biosynthesis by targeting specific glycosidic bonds. These enzymes exhibit stringent regioselectivity: Exoglycosidases like BglPm from Paenibacillus mucilaginosus preferentially hydrolyze the C-3 outer glucose of Rb1, whereas BgpA from Aspergillus niger targets the C-20 glucose of Rd to yield CK [9]. Aspergillus tubingensis JE0609 produces three β-glucosidases (BG07, BG19, BG23), with BG23 showing exceptional thermostability (<50°C) and pH adaptability (4.5–7.0). BG23 achieves a CK yield of 235.73 U/mL using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate, highlighting its industrial potential [2]. Furthermore, Penicillium sp. strain K35 converts adventitious root extracts to CK (0.253 mg/mL) via a β-glucosidase-dependent pathway, confirming the enzyme’s role in enabling economical CK production [8].
Table 2: Key β-Glucosidases in Ginsenoside CK Biosynthesis
| Enzyme | Source | Optimal Conditions | Substrate Specificity | Catalytic Efficiency |
|---|---|---|---|---|
| BG23 | Aspergillus tubingensis | pH 5.0, 50°C | Rb1 → Rd → CK | 235.73 U/mL (pNPG) |
| BglPm | Paenibacillus mucilaginosus | pH 6.5, 40°C | Rb1 → GypXVII → Rd | 4.2-fold ↑ Rd yield |
| L213A variant | Sulfolobus solfataricus | pH 4.5, 85°C | Rc → C-Mc → CK | 97% molar conversion |
| BgpA | Aspergillus niger Wu-16 | pH 5.0, 55°C | Rd → CK | 56.10% conversion rate |
1.2. In Vitro Synthesis Strategies for Enhanced Yield
Fermentation systems leverage microbial consortia or purified enzymes to optimize CK yields. Aspergillus niger Wu-16 extracellular enzymes simultaneously convert Rb1 into F2 and CK via a mixed enzymatic pathway, achieving 78.03% and 56.10% conversion rates, respectively, under pH 5.0 and 55°C [9]. This strategy eliminates the need for multi-step purification of intermediates. Similarly, Aspergillus tubingensis fermentation of PPD-type ginsenosides yields 396.7 mg·L⁻¹·h⁻¹ of CK—the highest reported rate using combinatorial enzymatic catalysis [2]. Bifidobacterium longum KCCM11953 enhances CK production in ginsenoside model cultures by stabilizing Rd and Rg2 intermediates during 48-hour fermentations, demonstrating lactic acid bacteria’s (LAB) applicability in food-grade bioprocessing [4].
Protein engineering and synthetic biology enable the design of high-efficiency enzymes for CK synthesis. Site-directed mutagenesis of Sulfolobus solfataricus β-glycosidase produced the L213A variant, which exhibits enhanced α-L-arabinofuranosidase activity. This mutant hydrolyzes the arabinose moiety of Rc and C-Mc—a bottleneck in conventional CK pathways—achieving 97% molar conversion, a 2-fold increase over wild-type enzymes [5]. Escherichia coli BL21(DE3) engineered with Panax notoginseng glycosyltransferase genes (e.g., GT95syn) synthesizes rare ginsenosides via reconstructed glycosylation pathways. Co-expression of GT95syn and GTK1 facilitates successive glycosylation at C20–OH and C3–OH of PPD to yield F2, demonstrating programmable ginsenoside tailoring [1]. Furthermore, codon-optimized UGT genes (GT71syn, GT73syn) expressed in E. coli improve solubility and catalytic turnover, underscoring genetic engineering’s role in industrial CK production [1] [6].
Table 3: Genetically Engineered Systems for CK Production
| Engineering Approach | Host System | Key Modifications | Catalytic Output |
|---|---|---|---|
| Site-Directed Mutagenesis | S. solfataricus | L213A substitution in β-glycosidase | 97% CK from Rc; 2-fold ↑ activity |
| Codon Optimization | E. coli BL21(DE3) | Synthetic UGT genes (GT71syn, GT73syn) | Enhanced solubility & glycosylation |
| Pathway Reconstruction | E. coli BL21(DE3) | p2GT95synK1 vector (GT95syn + GTK1 co-expression) | 20(S)-F2 from PPD aglycone |
| Heterologous Expression | Pichia pastoris | Aspergillus BG23 under AOX1 promoter | 235.73 U/mL β-glucosidase activity |
Comprehensive Compound List:20(S)-Ginsenoside C-K, Protopanaxadiol (PPD), Ginsenoside Rb1, Ginsenoside Rb2, Ginsenoside Rc, Ginsenoside Rd, Ginsenoside F2, Gypenoside XVII, Ginsenoside Rg3, Compound Mc (C-Mc), Compound Mc1 (C-Mc1), Compound Y (C-Y), p-Nitrophenyl-β-D-glucopyranoside (pNPG)
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8